molecular formula C16H12N4O7 B3854389 (Z)-4-[4-(2,4-dinitroanilino)anilino]-4-oxobut-2-enoic acid

(Z)-4-[4-(2,4-dinitroanilino)anilino]-4-oxobut-2-enoic acid

Cat. No.: B3854389
M. Wt: 372.29 g/mol
InChI Key: CINWJNUJCYISJS-FPLPWBNLSA-N
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Description

(Z)-4-[4-(2,4-dinitroanilino)anilino]-4-oxobut-2-enoic acid is an organic compound characterized by the presence of nitro groups and an enone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-[4-(2,4-dinitroanilino)anilino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One possible route could involve the nitration of aniline derivatives followed by coupling reactions to introduce the enone moiety. The reaction conditions may include the use of strong acids for nitration and base-catalyzed conditions for coupling reactions.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), sulfuric acid.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of halogenated or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Industry

In the industrial sector, the compound may be used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (Z)-4-[4-(2,4-dinitroanilino)anilino]-4-oxobut-2-enoic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-[4-(2,4-dinitrophenyl)anilino]-4-oxobut-2-enoic acid
  • (Z)-4-[4-(2,4-dinitrobenzyl)anilino]-4-oxobut-2-enoic acid

Uniqueness

The presence of the dinitroanilino groups and the enone structure makes (Z)-4-[4-(2,4-dinitroanilino)anilino]-4-oxobut-2-enoic acid unique compared to other similar compounds. These structural features may impart specific chemical reactivity and biological activity that are distinct from other related compounds.

Properties

IUPAC Name

(Z)-4-[4-(2,4-dinitroanilino)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O7/c21-15(7-8-16(22)23)18-11-3-1-10(2-4-11)17-13-6-5-12(19(24)25)9-14(13)20(26)27/h1-9,17H,(H,18,21)(H,22,23)/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINWJNUJCYISJS-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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